molecular formula C9H17ClN2O2 B2569675 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride CAS No. 1629089-21-9

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride

Cat. No.: B2569675
CAS No.: 1629089-21-9
M. Wt: 220.7
InChI Key: GMMMFXKCRYRKEZ-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. The 4-methylpiperazine and cyclopropanecarboxylic acid motifs are structural components found in various bioactive molecules and pharmaceuticals. For instance, piperazine derivatives are present in compounds studied for their covalent modification of therapeutic targets, such as the tumor suppressor p53 . Similarly, the cyclopropane ring is a common feature used to confer conformational restraint and modify metabolic properties in active pharmaceutical ingredients. As a synthetic intermediate, this compound provides researchers with a versatile scaffold for the design and development of novel molecules. Its primary research value lies in its potential for use in structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the optimization of lead compounds' physicochemical characteristics. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13;/h2-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMMFXKCRYRKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride typically involves the following steps:

  • Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using reagents like diazo compounds and metal catalysts.

  • Introduction of Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the piperazine moiety.

  • Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Conversion to Hydrochloride Salt: The final step involves converting the carboxylic acid to its hydrochloride salt form, typically by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or amines.

  • Substitution: The piperazine ring can undergo substitution reactions, where different functional groups can replace the hydrogen atoms on the nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Alcohols and Amines: Resulting from the reduction of the carboxylic acid group.

  • Substituted Piperazines: Resulting from substitution reactions on the piperazine ring.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including the treatment of various diseases due to its biological activity.

  • Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 1-(4-methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Reference
This compound 1629089-21-9 C₉H₁₅ClN₂O₂ Cyclopropane + 4-methylpiperazine + carboxylic acid + HCl 218.69 (calculated)
1-Ethylcyclopropanamine hydrochloride 174886-06-7 C₅H₁₂ClN Cyclopropane + ethyl group + amine + HCl 121.61
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride 2613383-14-3 C₁₀H₁₈ClNO₂ Cyclopropane + piperidine + ester + HCl 219.71
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride - C₈H₁₁ClN₂O₂ Cyclopropane + pyrazole + carboxylic acid + HCl 202.64
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₁N₂O₄ Piperazine + Fmoc-protected acetic acid 365.41

Key Differences and Implications

  • Nitrogen-Containing Rings: The 4-methylpiperazine group in the target compound provides two nitrogen atoms, enhancing hydrogen-bonding capacity and solubility compared to piperidine (single nitrogen) in methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride . Piperazine derivatives are often used in pharmaceuticals for their receptor-binding versatility, as seen in cannabinoid receptor modulators . Pyrazole-containing analogs (e.g., 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride) exhibit distinct electronic properties due to the aromatic heterocycle, which may alter metabolic stability .
  • Functional Groups: Carboxylic Acid vs. Amine vs. Amide: 1-Ethylcyclopropanamine hydrochloride lacks the carboxylic acid group, reducing acidity and altering pharmacokinetic profiles .
  • The Fmoc-protected acetic acid derivative (CAS 180576-05-0) is a building block in peptide synthesis, highlighting the role of cyclopropane-piperazine hybrids in bioconjugation .

Biological Activity

1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C9_9H17_{17}ClN2_2O2_2, with a molecular weight of approximately 220.7 g/mol. It features a cyclopropane ring, a carboxylic acid group, and a piperazine moiety, specifically 4-methylpiperazine. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and receptor interaction.

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting enzymes involved in inflammatory processes. The compound has been studied for its potential role in treating conditions where leukotriene synthesis is implicated, such as asthma and other inflammatory diseases. The piperazine component enhances binding affinity to biological targets, which may improve therapeutic efficacy.

Enzyme Inhibition

The compound has been shown to interact with various enzymes, including those involved in leukotriene synthesis. This interaction is crucial for understanding its mechanism of action and potential side effects. Studies have demonstrated that it can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme linked to cysteine biosynthesis, which may have implications for treating bacterial infections and inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against specific biological targets. For instance:

  • Inhibition of OASS : The compound was evaluated for its inhibitory activity against OASS isoforms. Results indicated that it competes with the amino acid substrate at the active site, suggesting potential applications as an antibacterial agent .
  • Leukotriene Synthesis : The compound's ability to inhibit leukotriene synthesis has been linked to its structural features, particularly the piperazine ring, which enhances interaction with relevant enzymes.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Asthma Treatment : In animal models, administration of the compound showed a reduction in leukotriene levels, correlating with decreased inflammation in lung tissues.
  • Antibacterial Activity : In vitro tests demonstrated that the compound exhibits low cytotoxicity while effectively inhibiting pathogenic bacteria, suggesting its potential as a colistin adjuvant .

Comparative Analysis

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acidContains a pyrazole ring instead of piperazineDifferent biological activities due to ring structure
4-MethylpiperazineLacks cyclopropane and carboxylic acid groupsPrimarily acts as a building block in drug synthesis
Cyclopropanecarboxylic acidSimple cyclopropane structure without piperazineLess complex, limited biological activity

The combination of the cyclopropane structure with a piperazine moiety enhances the interaction potential with biological targets compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic Acid Hydrochloride, and how can intermediates be stabilized?

  • Methodology :

  • Step 1 : React cyclopropanecarboxylic acid derivatives with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine moiety .

  • Step 2 : Acidify the product with HCl to form the hydrochloride salt. Monitor pH to avoid decomposition of the cyclopropane ring .

  • Intermediate Stabilization : Use low temperatures (0–5°C) during acidification and lyophilize the final product to prevent hygroscopic degradation .

    • Data Table :
Reaction StepReagents/ConditionsYield (%)Key Challenges
Cyclopropane functionalization4-Methylpiperazine, DMF, 80°C~60–70%Ring strain-induced side reactions
Hydrochloride formationHCl (aq.), pH 1–2~85%pH sensitivity of cyclopropane

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution) to detect impurities ≤0.5% .
  • NMR : Confirm cyclopropane geometry (trans/cis) via coupling constants (e.g., J = 5–8 Hz for trans) in 1H^1 \text{H}-NMR .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 243.2) .

Q. What factors influence the compound’s stability during storage?

  • Critical Factors :

  • pH : Stable at pH 2–4; degradation accelerates above pH 6 due to cyclopropane ring opening .
  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light : Protect from UV exposure to avoid photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Validation : Compare receptor-binding assays (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to distinguish direct vs. indirect effects .
  • Impurity Profiling : Use LC-MS to identify by-products (e.g., N-oxide derivatives) that may interfere with activity .
    • Case Study : A study reported conflicting IC₅₀ values (1 µM vs. 10 µM). LC-MS revealed a 15% impurity of 4-methylpiperazine N-oxide, which competitively binds off-target receptors .

Q. What strategies optimize stereoselective synthesis of the cyclopropane moiety?

  • Methodology :

  • Chiral Catalysts : Use Rh(II)-catalyzed cyclopropanation (e.g., Rh₂(OAc)₄) to achieve >90% enantiomeric excess .
  • Kinetic Control : Lower reaction temperatures (–40°C) favor trans-isomer formation due to reduced ring strain .
    • Data Table :
CatalystTemperature (°C)trans:cis Ratioee (%)
Rh₂(OAc)₄–4095:592
Cu(OTf)₂2570:3065

Q. How does the compound interact with cytochrome P450 enzymes, and how can metabolic stability be improved?

  • Methodology :

  • Metabolic Screening : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS. Identify metabolites (e.g., hydroxylated piperazine) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) on the cyclopropane ring to reduce CYP3A4-mediated oxidation .
    • Key Finding : The parent compound has a hepatic clearance of 25 mL/min/kg; fluorination at the cyclopropane position reduces clearance to 8 mL/min/kg .

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